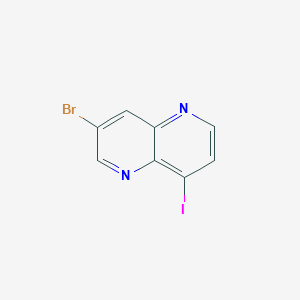
3-Bromo-8-iodo-1,5-naphthyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Bromo-8-iodo-1,5-naphthyridine” is a chemical compound with the molecular formula C8H4BrIN2 . It’s used in various chemical reactions and has a molecular weight of 334.94 .
Molecular Structure Analysis
The InChI code for “3-Bromo-8-iodo-1,5-naphthyridine” is 1S/C8H4BrIN2/c9-5-3-7-8(12-4-5)6(10)1-2-11-7/h1-4H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“3-Bromo-8-iodo-1,5-naphthyridine” is a powder with a purity of 95%. It has a storage temperature of -10 degrees .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
3-Bromo-8-iodo-1,5-naphthyridine, as a part of the naphthyridine family, has been the subject of various synthetic and chemical property studies. For instance, Malm et al. (1994) developed procedures for preparing thieno[c]-fused naphthyridines, which are structurally related to 3-Bromo-8-iodo-1,5-naphthyridine. They used palladium-catalyzed coupling reactions, highlighting the versatility of these compounds in synthetic chemistry (Malm, Rehn, Hörnfeldt, & Gronowitz, 1994).
Chemical Reactions and Mechanisms
Studies have also explored the chemical reactions and mechanisms involving naphthyridines. Czuba (2010) investigated the rearrangements during the amination of bromo-naphthyridines, which could involve a naphthyridyne as an intermediate. This research provides insight into the complex chemical behavior of such compounds (Czuba, 2010).
Potential Applications in Various Fields
The broad range of chemical properties of 3-Bromo-8-iodo-1,5-naphthyridine suggests potential applications in several fields. For example, Balkenhohl et al. (2017) described the use of naphthyridine scaffolds in OLED materials and as potential antibacterial agents. This indicates the potential of 3-Bromo-8-iodo-1,5-naphthyridine in electronics and pharmaceuticals (Balkenhohl, Greiner, Makarov, Heinz, Karaghiosoff, Zipse, & Knochel, 2017).
Propiedades
IUPAC Name |
3-bromo-8-iodo-1,5-naphthyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrIN2/c9-5-3-7-8(12-4-5)6(10)1-2-11-7/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMXAELDBYVMSJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=C(C=NC2=C1I)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrIN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-8-iodo-1,5-naphthyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

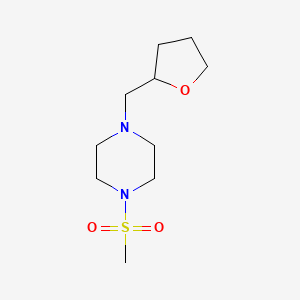
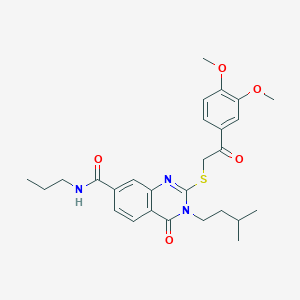
![N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)cyclopropanecarboxamide](/img/structure/B2580716.png)
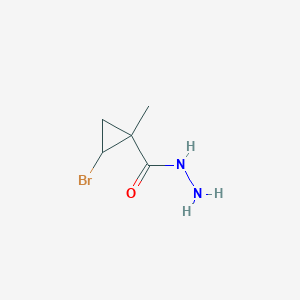

![(Z)-ethyl 4-((4-((6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2580720.png)
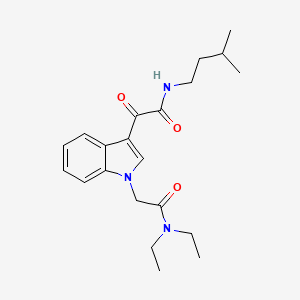
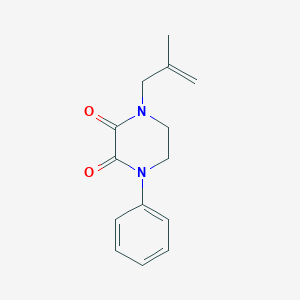
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,4-difluorobenzenesulfonamide](/img/structure/B2580726.png)
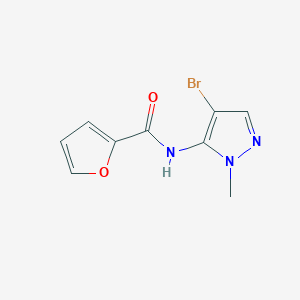
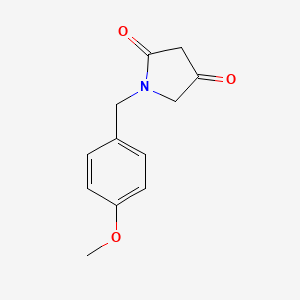
![ethyl 1-{5-[(anilinocarbonyl)amino]-2-pyridinyl}-3,5-dimethyl-1H-pyrazole-4-carboxylate](/img/structure/B2580732.png)
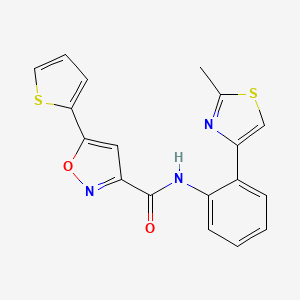
![6-(2,4-Dimethylphenyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2580737.png)